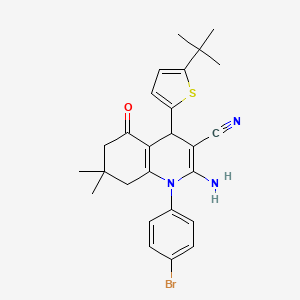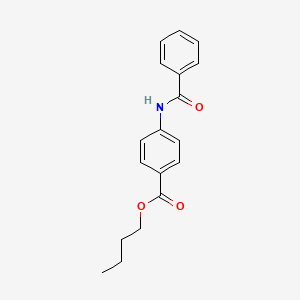![molecular formula C22H18Cl2N2O3 B11542320 N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2,4-dichlorobenzohydrazide](/img/structure/B11542320.png)
N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2,4-dichlorobenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2,4-dichlorobenzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a benzyloxy group, a methoxy group, and two chlorine atoms attached to a benzohydrazide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2,4-dichlorobenzohydrazide typically involves the condensation reaction between 4-(benzyloxy)-3-methoxybenzaldehyde and 2,4-dichlorobenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, similar hydrazides are often synthesized using batch or continuous flow processes. These methods involve the careful control of reaction parameters such as temperature, pressure, and solvent composition to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2,4-dichlorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzohydrazides with various functional groups replacing the chlorine atoms.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
作用机制
The mechanism of action of N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2,4-dichlorobenzohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazone linkage and aromatic groups. These interactions can lead to the modulation of biological pathways, resulting in various effects such as antimicrobial or anticancer activities.
相似化合物的比较
Similar Compounds
N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-benzohydrazide: Lacks the chlorine atoms, which may affect its reactivity and biological activity.
N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2,4-difluorobenzohydrazide: Contains fluorine atoms instead of chlorine, which can influence its chemical properties and interactions.
N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2,4-dibromobenzohydrazide:
Uniqueness
N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2,4-dichlorobenzohydrazide is unique due to the presence of both benzyloxy and methoxy groups, as well as the dichloro substitution on the benzohydrazide core. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C22H18Cl2N2O3 |
|---|---|
分子量 |
429.3 g/mol |
IUPAC 名称 |
2,4-dichloro-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H18Cl2N2O3/c1-28-21-11-16(7-10-20(21)29-14-15-5-3-2-4-6-15)13-25-26-22(27)18-9-8-17(23)12-19(18)24/h2-13H,14H2,1H3,(H,26,27)/b25-13+ |
InChI 键 |
WULOXDAILZWBTH-DHRITJCHSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)OCC3=CC=CC=C3 |
规范 SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(benzyloxy)-N'-[(E)-(2-bromophenyl)methylidene]benzohydrazide](/img/structure/B11542243.png)

![3-(4-chlorophenyl)-1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B11542264.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-3-(4-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11542271.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11542275.png)
![4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-iodobenzoate](/img/structure/B11542279.png)
![5-(4-tert-butylphenyl)-3-{[(4-iodophenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11542284.png)
![3-(3-chlorophenyl)-1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B11542292.png)


![3-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate](/img/structure/B11542319.png)
![N-(3-Chloro-4-methylphenyl)-N-({N'-[(1E)-1-(4-iodophenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11542330.png)
![Di-tert-butyl [4-chloro-6-(diphenylamino)-1,3,5-triazin-2-yl]propanedioate](/img/structure/B11542333.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-[(1E)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]acetohydrazide](/img/structure/B11542337.png)
